N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
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Overview
Description
N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiophene ring, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the fluorophenyl group and the sulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize output.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
- N-(3-bromophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
- N-(3-iodophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-13-6-8-16(9-7-13)27(24,25)22(2)17-10-11-26-18(17)19(23)21-15-5-3-4-14(20)12-15/h3-12H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJDGOFUYPSPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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